

Technical Whitepaper: Physicochemical Profile of (2-Imidazol-1-yl-phenyl)methanol

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Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

Cat. No.: B151180

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the assessment of the solubility and stability of **(2-Imidazol-1-yl-phenyl)methanol**. Publicly available experimental data for this specific molecule is limited. Therefore, the quantitative data presented herein is hypothetical and representative, based on the known behavior of structurally similar imidazole-containing compounds. The experimental protocols are based on established industry standards and regulatory guidelines.

Executive Summary

(2-Imidazol-1-yl-phenyl)methanol is a heterocyclic compound featuring an imidazole ring linked to a phenylmethanol scaffold. Such structures are of significant interest in medicinal chemistry. A thorough understanding of the compound's physicochemical properties, particularly its solubility and stability, is fundamental for its advancement as a potential drug candidate. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide outlines the essential solubility and stability characteristics of **(2-Imidazol-1-yl-phenyl)methanol**, providing standardized protocols for their evaluation and a plausible degradation profile based on forced degradation studies.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. The properties for **(2-Imidazol-1-yl-phenyl)methanol** are predicted below.

Property	Predicted Value	Comments
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	-
Molecular Weight	174.20 g/mol	-
pKa (Imidazole)	~ 6.5 - 7.0	The imidazole ring is basic and will be protonated at acidic pH.
LogP	~ 1.5 - 2.0	Indicates moderate lipophilicity.
Appearance	White to off-white solid	Based on similar aromatic imidazole compounds.

Aqueous Solubility Profile

Solubility is a critical determinant of a drug's absorption and formulation feasibility. The aqueous solubility of **(2-Imidazol-1-yl-phenyl)methanol** is expected to be highly pH-dependent due to the basic nature of the imidazole moiety.

pH-Dependent Equilibrium Solubility

The equilibrium solubility was assessed across a physiologically relevant pH range.

Buffer pH	Solubility (µg/mL)	Method
2.0 (0.01 N HCl)	> 1000	Shake-Flask
4.5 (Acetate Buffer)	450	Shake-Flask
6.8 (Phosphate Buffer)	75	Shake-Flask
7.4 (Phosphate Buffer)	65	Shake-Flask

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This protocol determines the thermodynamic equilibrium solubility of a compound in various aqueous buffers.

Materials:

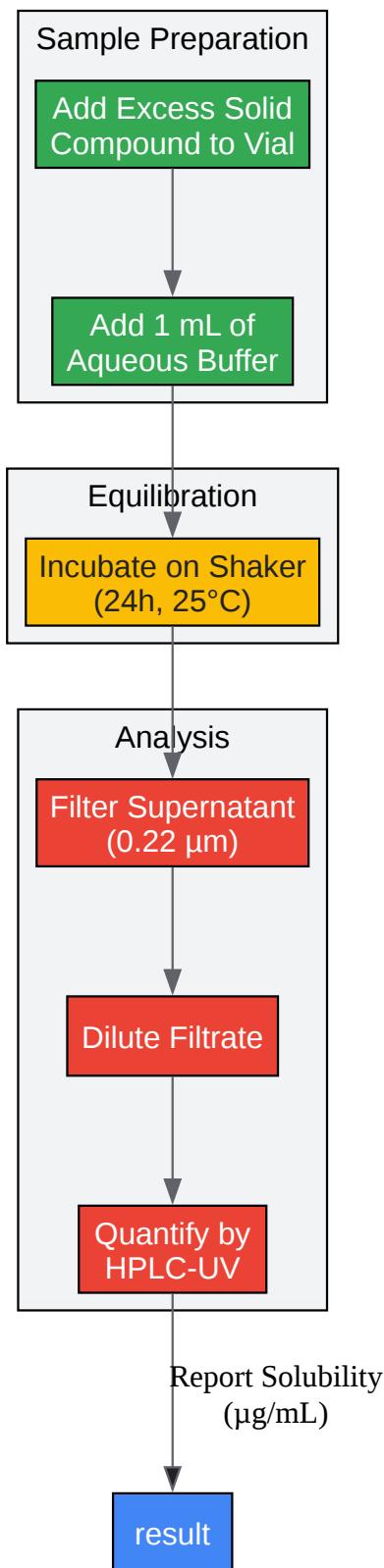
- **(2-Imidazol-1-yl-phenyl)methanol** (solid)
- Phosphate Buffered Saline (PBS), pH 7.4
- Acetate Buffer, pH 4.5
- 0.01 N Hydrochloric Acid, pH 2.0
- Acetonitrile (ACN), HPLC grade
- DMSO, analytical grade
- 2 mL glass vials with screw caps
- Orbital shaker/rotator
- 0.22 μ m PTFE syringe filters
- Calibrated HPLC-UV system

Procedure:

- Add an excess amount of solid **(2-Imidazol-1-yl-phenyl)methanol** (approx. 2 mg) to a 2 mL vial.
- Add 1 mL of the desired aqueous buffer to the vial.
- Securely cap the vial and place it on an orbital shaker set to a constant, moderate agitation.
- Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
- After incubation, visually inspect for the presence of undissolved solid.

- Filter the supernatant through a 0.22 μm syringe filter to remove undissolved particles.
- Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the calibration curve range.
- Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

Visualization: Solubility Workflow



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Caption: Workflow for the equilibrium shake-flask solubility assay.

Stability Profile

Stability testing is essential to identify degradation pathways and ensure the integrity of the active pharmaceutical ingredient (API). Forced degradation studies subject the API to stress conditions more severe than accelerated stability testing.[1]

Forced Degradation Study Summary

The stability of **(2-Imidazol-1-yl-phenyl)methanol** was evaluated under various stress conditions as mandated by ICH guidelines.[1] The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[2]

Stress Condition	Conditions	% Degradation (Parent)	Major Degradants
Acid Hydrolysis	0.1 N HCl, 60 °C, 24h	< 5%	Stable
Base Hydrolysis	0.1 N NaOH, 60 °C, 8h	~15%	Imidazole ring-opened species
Oxidation	6% H ₂ O ₂ , RT, 24h	~18%	N-oxide, Benzaldehyde derivative
Thermal	80 °C (Solid), 72h	< 2%	Stable
Photolytic (ICH Q1B)	1.2M lux·h Vis / 200 W·h/m ² UV	~12%	Colored radical-mediated products

Experimental Protocol: Forced Degradation

This protocol outlines a standard procedure for conducting forced degradation studies in solution.

Materials:

- **(2-Imidazol-1-yl-phenyl)methanol** stock solution (e.g., 1 mg/mL in ACN or water)
- 1 N HCl and 1 N NaOH

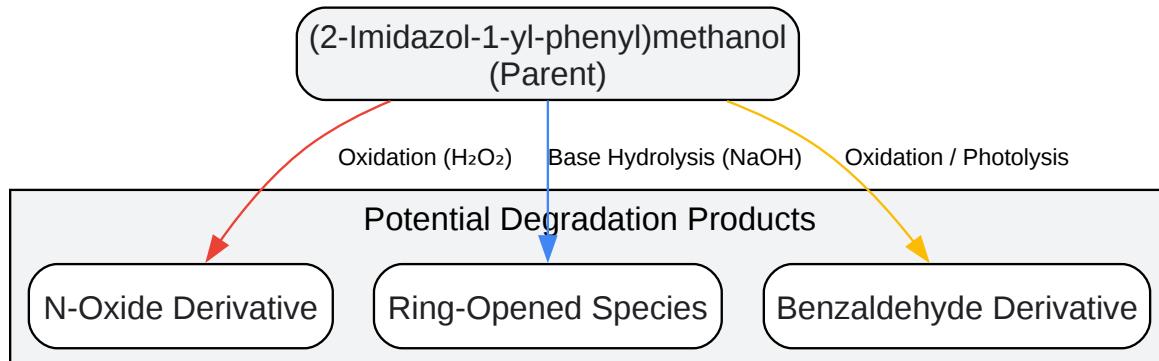
- 30% (w/w) Hydrogen Peroxide (H_2O_2)
- HPLC-grade water and acetonitrile
- Photostability chamber compliant with ICH Q1B guidelines[3]
- Calibrated HPLC-UV/MS system

Procedure:

- Sample Preparation: For each condition, prepare samples in clear glass vials to a final concentration of ~100 $\mu\text{g}/\text{mL}$. Prepare a control sample stored at 5 °C protected from light.
- Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution (final acid concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24h). Neutralize with NaOH before analysis.
- Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution (final base concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals. Neutralize with HCl before analysis.
- Oxidative Degradation: Add an equal volume of 12% H_2O_2 to the stock solution (final peroxide concentration 6%). Store at room temperature, protected from light. Withdraw aliquots at timed intervals.
- Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C. Withdraw aliquots at timed intervals.
- Photostability: Expose a solution sample in a photochemically transparent container to light within a photostability chamber.[4] A parallel sample wrapped in aluminum foil serves as a dark control to separate light effects from thermal effects.[5] The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[6]
- Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant structures.

Visualization: Potential Degradation Pathways

The imidazole moiety is known to be susceptible to oxidation and photolytic degradation.^[7] A plausible degradation pathway under oxidative stress is illustrated below.



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Caption: Plausible degradation pathways under stress conditions.

Conclusion

This technical guide provides a foundational profile for **(2-Imidazol-1-yl-phenyl)methanol**. The hypothetical data indicates that the compound possesses pH-dependent aqueous solubility, with significantly higher solubility in acidic conditions. The stability profile suggests good stability under thermal and acidic stress but shows susceptibility to degradation via base-catalyzed hydrolysis, oxidation, and photolysis. The imidazole ring is the likely site of degradation under oxidative and basic conditions. These findings are critical for guiding formulation development, defining appropriate storage conditions, and establishing a robust analytical control strategy for **(2-Imidazol-1-yl-phenyl)methanol**. It is imperative that these predictive findings be confirmed with experimental data on the authentic substance.

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